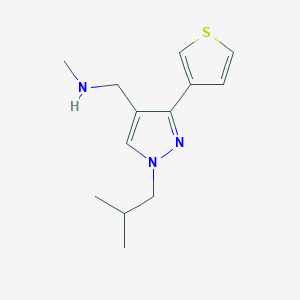![molecular formula C8H3Br2F2NO B13426814 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is a halogenated benzoxazole derivative. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and difluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves the bromination of 2-[difluoromethyl]-1,3-benzoxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-amino-2-[bromo(difluoro)methyl]-1,3-benzoxazole can be formed.
Oxidation Products: Oxides of the benzoxazole ring.
Reduction Products: Dehalogenated benzoxazole derivatives.
Applications De Recherche Scientifique
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: Used in the development of organic semiconductors, OLEDs, and solar cells due to its electronic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its ability to form strong bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this benzoxazole derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
Uniqueness
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups on the benzoxazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H3Br2F2NO |
|---|---|
Poids moléculaire |
326.92 g/mol |
Nom IUPAC |
6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C8H3Br2F2NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Clé InChI |
VFSKNYQZNKJHBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)


![(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426752.png)
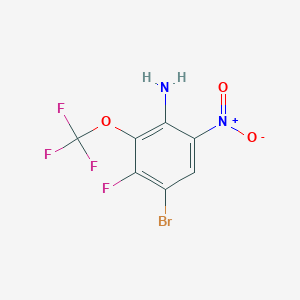
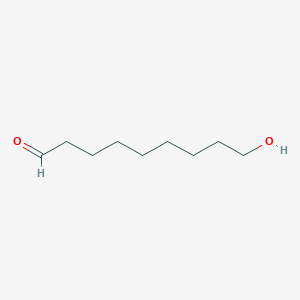
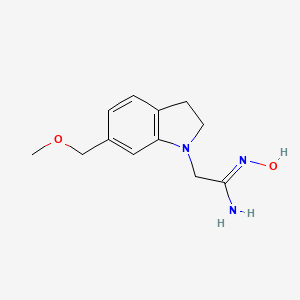
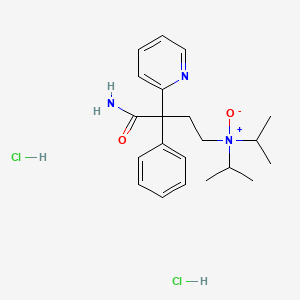
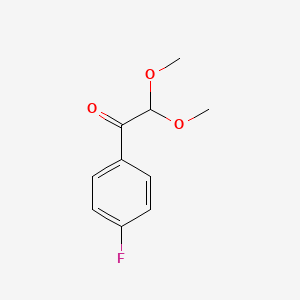

![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
